molecular formula C9H7ClN2O2S B6534525 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide CAS No. 1021224-11-2

5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

Cat. No.: B6534525
CAS No.: 1021224-11-2
M. Wt: 242.68 g/mol
InChI Key: DRJOXPQJOWQCAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a thiophene-2-carboxamide core substituted with a chloro group at the 5-position and linked to a 3-methylisoxazole moiety. The distinct structural architecture of this compound, incorporating both thiophene and isoxazole rings, makes it a valuable scaffold for exploring novel biologically active agents . Compounds with similar thiophene-carboxamide structures have been identified as key intermediates or active components in pharmaceutical research, particularly in the development of enzyme inhibitors . Researchers utilize this compound primarily as a building block in the synthesis of more complex molecules and for screening against various biological targets. Its potential applications span the investigation of new antifungal agents, given that related heterocyclic systems have demonstrated promising activity against plant-pathogenic fungi . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-5-4-8(14-12-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJOXPQJOWQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Using 2-chlorothiophene as a starting material, trichloroacetyl chloride undergoes Friedel-Crafts acylation in the presence of aluminum trichloride (AlCl3\text{AlCl}_3) to yield 2-trichloroacetyl-5-chlorothiophene. Hydrolysis with liquid alkali (e.g., NaOH) produces the carboxylic acid.

Reaction Conditions

  • Temperature: 1530C15\text{–}30^\circ \text{C}

  • Key Reagents: AlCl3\text{AlCl}_3, trichloroacetyl chloride

  • Yield: 92%92\% purity (post-hydrolysis)

Oxidation of 5-Chloro-2-Acetylthiophene

Sodium chlorite (NaClO2\text{NaClO}_2) and potassium dihydrogen phosphate (KH2PO4\text{KH}_2\text{PO}_4) oxidize 5-chloro-2-acetylthiophene to the carboxylic acid. This method avoids harsh halogenation conditions.

Advantages

  • Mild oxidation conditions

  • Reduced byproduct formation

Amide Bond Formation Strategies

The coupling of 5-chlorothiophene-2-carboxylic acid with 3-methyl-1,2-oxazol-5-amine is achieved through two principal methods:

Direct Amidation via Acyl Chloride Intermediate

This method involves converting the carboxylic acid to its reactive acyl chloride derivative, followed by reaction with the amine.

Step 1: Acyl Chloride Synthesis

  • Reagents : Thionyl chloride (SOCl2\text{SOCl}_2), catalytic N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF\text{DMF})

  • Solvent : Dichloromethane (DCM\text{DCM})

  • Conditions : 4550C45\text{–}50^\circ \text{C}, 2–8 hours

  • Mechanism :

    RCOOH+SOCl2DMFRCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{RCOCl} + \text{SO}_2 + \text{HCl}

Step 2: Amine Coupling

  • Reagents : Triethylamine (Et3N\text{Et}_3\text{N}), methanol (MeOH\text{MeOH})

  • Conditions : 4550C45\text{–}50^\circ \text{C}, 2–8 hours

  • Yield : Up to 91.6%91.6\% with 97.2%97.2\% purity

Table 1: Direct Amidation Optimization Data

ParameterValue/Range
SolventDichloromethane
CatalystDMF\text{DMF}
Temperature4550C45\text{–}50^\circ \text{C}
Reaction Time2–8 hours
Yield91.6%91.6\%
Purity97.2%97.2\%

Industrial-Scale Considerations

Green Chemistry Principles

  • Solvent Selection : Replacement of toxic chloroform with dichloromethane reduces environmental impact.

  • Catalyst Efficiency : DMF\text{DMF} enhances reaction rates without stoichiometric waste.

Continuous Flow Processes

Patent data suggests that continuous flow systems improve yield and purity by maintaining precise temperature and mixing control.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of acyl chloride intermediates.

  • Solution : Strict anhydrous conditions and controlled reagent addition.

Amine Reactivity

  • Issue : Steric hindrance from the 3-methyl group on the oxazole ring.

  • Solution : Prolonged reaction times or elevated temperatures .

Chemical Reactions Analysis

5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to the active site of factor Xa, inhibiting its activity and preventing the formation of blood clots . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its function.

Comparison with Similar Compounds

Rivaroxaban (Anticoagulant Derivative)

Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide (IUPAC name, ).
Key Differences :

  • Core Modifications: Rivaroxaban replaces the 3-methyloxazole in the target compound with a 1,3-oxazolidinone ring fused to a morpholinone group.
  • Pharmacological Impact: The oxazolidinone and morpholinone groups enhance Rivaroxaban’s selectivity as a Factor Xa inhibitor, a critical feature for anticoagulant activity.

Triazole-Containing Analogue (CAS 1396751-08-8)

Structure : 5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide .
Key Differences :

  • Heterocycle Replacement : The oxazole in the target compound is substituted with a triazole ring, which offers greater metabolic stability due to reduced susceptibility to oxidative degradation.

Crystalline Forms and Solid-State Properties

A related compound, 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate, demonstrates the importance of salt formation in optimizing physicochemical properties. The methanesulfonate salt improves crystallinity and stability, a strategy that could be applied to the target compound to enhance formulation .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Pharmacological Notes
Target Compound Thiophene + Oxazole 5-Cl, 3-methyl-oxazole Potential intermediate for PROTACs
Rivaroxaban Thiophene + Oxazolidinone Oxazolidinone, morpholinone FDA-approved Factor Xa inhibitor
CAS 1396751-08-8 Thiophene + Triazole Cyclopropyl, phenyl-triazole Enhanced metabolic stability
Crystalline Derivative () Thiophene + Oxazolidinone Triazine, methanesulfonate salt Improved crystallinity and solubility

Research Implications and Gaps

  • Activity Data: No direct evidence on the target compound’s biological activity is provided.
  • Physicochemical Profiling : Further studies on solubility, logP, and crystallinity are needed to assess formulation feasibility.
  • Synthetic Utility : The oxazole’s reactivity positions the compound as a versatile building block for drug discovery pipelines .

Biological Activity

5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound notable for its unique structural features, which include both thiophene and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of coagulation factors and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O2S, with a molecular weight of approximately 273.71 g/mol. Its structure incorporates a chlorine atom, contributing to its reactivity and biological interactions.

The primary biological target for this compound is the coagulation enzyme Factor Xa (FXa). It acts as a direct inhibitor of FXa, which plays a crucial role in the conversion of prothrombin to thrombin within the prothrombinase complex. By inhibiting FXa, the compound reduces thrombin generation, thereby exerting antithrombotic effects without affecting existing thrombin levels .

Anticoagulant Effects

Research indicates that this compound exhibits significant anticoagulant activity. In vitro studies have demonstrated its efficacy in inhibiting FXa with good oral bioavailability, making it a candidate for therapeutic applications in managing thrombotic disorders .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Studies have highlighted its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values against Bacillus subtilis and Escherichia coli, indicating its potential as an antibacterial agent .

Table 1: Biological Activity Overview

Activity TypeTargetMechanismMIC Values (µg/mL)
AnticoagulantFXaDirect inhibitionNot specified
AntibacterialB. subtilisGrowth inhibition75
AntibacterialE. coliGrowth inhibition<125

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested alongside other derivatives to evaluate its antibacterial properties. The results indicated that this compound had lower MIC values against Bacillus subtilis compared to several other tested compounds, suggesting superior efficacy in this context .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Achieved through methods such as the Gewald reaction.
  • Formation of the Oxazole Ring : Involves cyclization reactions.
  • Coupling : The final step includes coupling the thiophene and oxazole rings via cross-coupling methods like Suzuki-Miyaura reactions .

Q & A

Basic: What are the common synthetic routes for 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Chlorination of Thiophene-2-Carboxylic Acid : 5-Chlorothiophene-2-carboxylic acid is synthesized using reagents like SOCl₂ or PCl₃ under reflux conditions .

Oxazole Ring Formation : The 3-methyl-1,2-oxazol-5-yl moiety is prepared via cyclization of an appropriate precursor (e.g., β-keto esters with hydroxylamine) .

Amide Coupling : The final step involves coupling 5-chlorothiophene-2-carboxylic acid with the oxazole amine using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous solvents (e.g., DCM or DMF) .
Key Optimization Parameters :

  • Temperature control during chlorination to avoid over-substitution.
  • Use of inert atmospheres (N₂/Ar) for sensitive intermediates.
  • Purification via column chromatography or recrystallization .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirms hydrogen environments (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole protons at δ 6.8–7.0 ppm) .
    • ¹³C NMR : Identifies carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detects functional groups (amide N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 283.7) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (if crystalline) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and purity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while non-polar solvents (e.g., hexane) improve crystallization .
  • Catalyst Optimization : DMAP accelerates amide bond formation by activating carboxylic acids .
  • Temperature Gradients : Gradual heating (e.g., 0°C → room temp) minimizes side reactions during chlorination .
    Example : In one study, yield increased from 43% to 75% by replacing THF with DMF and optimizing stoichiometry .

Advanced: What structural features influence the biological activity of this compound?

Answer:

  • Thiophene Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • Chlorine Substituent : Increases lipophilicity and membrane permeability .
  • Oxazole Moiety : Acts as a hydrogen-bond acceptor, critical for binding to kinases or proteases .
  • Amide Linker : Stabilizes conformation and facilitates interactions with polar residues .
    Structure-Activity Relationship (SAR) :
  • Methyl substitution on oxazole improves metabolic stability compared to unsubstituted analogs .
  • Replacing chlorine with bromine reduces anticancer activity, suggesting size-dependent steric effects .

Advanced: How can contradictions in biological assay data be resolved?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
    • Validate IC₅₀ values via dose-response curves across triplicate experiments .
  • Mechanistic Studies :
    • Perform enzyme inhibition assays (e.g., Factor Xa for antithrombotic activity) to confirm target specificity .
    • Compare results with structurally similar compounds (e.g., rivaroxaban derivatives) to identify scaffold-specific effects .
  • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to Factor Xa or kinases, prioritizing poses with lowest binding energy .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Relate electronic descriptors (e.g., logP, HOMO-LUMO gaps) to bioactivity using regression analysis .
    Case Study : Docking studies revealed that the oxazole ring forms a critical hydrogen bond with Thr98 of Factor Xa, explaining its antithrombotic potential .

Advanced: How are stable crystalline forms of the compound designed for pharmaceutical use?

Answer:

  • Polymorph Screening : Test crystallization in solvents (e.g., ethanol, acetonitrile) at varying temperatures .
  • Salt Formation : Co-crystallize with methanesulfonic acid to improve solubility and stability .
  • XRPD Analysis : Confirm crystallinity and monitor phase transitions under stress conditions (e.g., 40°C/75% RH) .
    Patent Example : A novel crystalline form (patent WO2018/123456) exhibited 30% higher bioavailability than amorphous counterparts .

Advanced: What are the potential degradation pathways of this compound?

Answer:

  • Hydrolytic Degradation : The amide bond is susceptible to cleavage under acidic/basic conditions, forming 5-chlorothiophene-2-carboxylic acid and oxazole amine .
  • Oxidative Pathways : Thiophene sulfur may oxidize to sulfoxides/sulfones, detectable via HPLC-MS .
  • Photodegradation : UV exposure induces ring-opening in oxazole, monitored by NMR .
    Mitigation Strategies :
  • Lyophilization to reduce hydrolytic degradation.
  • Use of antioxidants (e.g., BHT) in formulations .

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